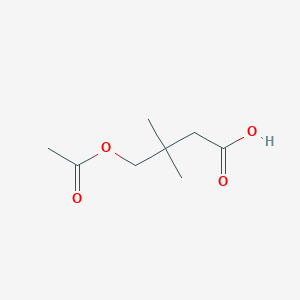

4-(乙酰氧基)-3,3-二甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(Acetyloxy)-3,3-dimethylbutanoic acid” is a complex organic molecule. The acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .

科学研究应用

高级氧化工艺

通过钴离子活化过氧乙酸产生的乙酰氧自由基已被确认为芳香族有机化合物降解中的有效试剂。本研究重点介绍了乙酰氧自由基在污染物降解中的效率,强调了其在环境科学和技术中的重要性。该研究证明了过氧乙酸与 Co(II) 和 Co(III) 的反应速率,揭示了乙酰氧自由基是化合物降解的关键反应物种。这一发现对于开发基于过氧乙酸的高级氧化工艺 (AOP) 以进行环境修复至关重要 (Kim 等,2020)。

聚(丙烯酸)模型的辐射分解

另一项研究探讨了 2,4-二甲基戊二酸的辐射分解,作为聚(丙烯酸)的模型,揭示了乙酰丙酮作为降解产物形成的见解。这项研究有助于我们了解辐射分解过程和通过降解形成有价值化合物的潜力,为材料科学和分析辐射下聚合物的稳定性提供了启示 (Ulański 等,1996)。

水性丙酮酸的低聚

在一项专注于丙酮酸的光诱导低聚的研究中,一种与 4-(乙酰氧基)-3,3-二甲基丁酸结构相关的化合物,研究人员通过双分子反应发现了多功能化合物的形成。这项研究提供了对太阳辐射下有机化合物转化途径的见解,这对大气化学和气溶胶形成的理解具有影响 (Guzman 等,2006)。

胆固醇合成利用

对支链酸(类似于 4-(乙酰氧基)-3,3-二甲基丁酸的结构)在胆固醇合成中的利用的研究揭示了类固醇生物合成中涉及的代谢途径。这项研究提供了对胆固醇生产的基础生化过程的宝贵见解,有助于我们了解代谢健康和潜在治疗靶点 (Bloch 等,1954)。

安全和危害

The safety data sheet for a related compound, acetic acid, advises to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .

作用机制

Target of Action

Similar compounds such as acetylsalicylic acid (aspirin) are known to target cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and blood clotting .

Mode of Action

Compounds with similar structures, such as aspirin, act by irreversibly inactivating the cox enzymes . This is achieved by acetylating a serine residue in the active site of the COX enzyme . This acetylation prevents the enzyme from producing pro-inflammatory prostaglandins and thromboxanes .

Biochemical Pathways

Related compounds like aspirin are known to affect the synthesis of prostaglandins and thromboxanes by inhibiting the cox enzymes . This results in reduced inflammation and blood clotting .

Pharmacokinetics

Similar compounds such as acetylsalicylic acid are known to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Related compounds like aspirin are known to reduce inflammation and prevent blood clotting by inhibiting the production of prostaglandins and thromboxanes .

Action Environment

It is known that the ph, temperature, and presence of other substances can affect the stability and efficacy of similar compounds .

属性

IUPAC Name |

4-acetyloxy-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(9)12-5-8(2,3)4-7(10)11/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGAZHUZJBNGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881019-76-7 |

Source

|

| Record name | 4-(acetyloxy)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2873404.png)

![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873406.png)

![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

![[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2873418.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)

![{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B2873423.png)